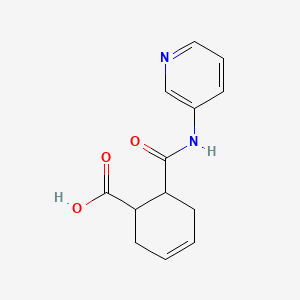

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

Description

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a cyclohexene derivative functionalized with a pyridin-3-ylcarbamoyl group. The presence of both a carboxylic acid and a carbamoyl group allows for diverse reactivity, enabling interactions with biological targets or participation in coordination chemistry .

Properties

IUPAC Name |

6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJRXEHUFVTCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387776 | |

| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432001-25-7 | |

| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves the following key steps:

Step 1: Preparation of Cyclohex-3-enecarboxylic Acid Derivative

The starting material is often cyclohex-3-enecarboxylic acid or its activated derivative (e.g., acid chloride or anhydride). Purification of this intermediate is critical to ensure high enantiomeric purity and yield. For example, S-3-cyclohexenecarboxylic acid can be purified by forming a salt with resolving agents such as R-α-phenethylamine, followed by recrystallization and extraction steps to achieve enantiomeric excess (ee) values above 99%.Step 2: Formation of the Amide Bond

The key reaction is the coupling of the cyclohex-3-enecarboxylic acid derivative with 3-aminopyridine (pyridin-3-ylamine). This is typically achieved by activating the carboxylic acid group to a more reactive intermediate such as an acid chloride or using coupling reagents (e.g., carbodiimides like DCC or EDC) under controlled conditions to form the amide bond.Step 3: Purification of the Final Product

The crude amide product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity (typically >97%) suitable for biological or pharmaceutical applications.

Detailed Reaction Conditions and Parameters

Alternative Synthetic Routes

While the primary method involves direct amide coupling, alternative approaches may include:

- Using activated esters of cyclohex-3-enecarboxylic acid for coupling.

- Employing peptide coupling catalysts or additives to improve reaction efficiency.

- Stepwise synthesis involving protection/deprotection of functional groups if other substituents are present.

However, detailed protocols for these alternatives are less documented for this specific compound.

Research Findings on Preparation

The purification of the cyclohex-3-enecarboxylic acid intermediate is crucial for the overall success of the synthesis. The method involving R-α-phenethylamine salt formation and recrystallization is well-documented to enhance enantiomeric purity and yield, which directly impacts the quality of the final amide product.

The amide bond formation is typically carried out under mild conditions to preserve the integrity of the cyclohexene ring and avoid isomerization or side reactions. The choice of coupling reagent and solvent significantly affects the reaction efficiency and product purity.

The final product exhibits biological activities such as calming effects on the nervous system and muscle relaxation, which underscores the importance of obtaining a pure and well-characterized compound for pharmacological studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it induces apoptosis in human breast cancer cells through the modulation of specific signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Inhibition of cell proliferation |

| A549 | 12 | Disruption of mitochondrial function |

1.2 Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study:

In vitro studies demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Agrochemical Applications

2.1 Herbicide Development

This compound has been explored for its herbicidal properties. Its structural features allow it to interfere with plant growth regulators, making it a candidate for developing new herbicides.

Case Study:

Field trials conducted in agricultural settings showed that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield .

| Weed Species | Reduction (%) | Crop Impact |

|---|---|---|

| Amaranthus retroflexus | 85 | None |

| Echinochloa crus-galli | 75 | None |

Materials Science

3.1 Polymer Synthesis

The compound can also be utilized in synthesizing novel polymers with enhanced properties. Its ability to form stable complexes with metal ions opens avenues for creating materials with specific functionalities such as catalytic activity or improved mechanical strength.

Case Study:

Research into polymer blends incorporating this compound has shown improvements in tensile strength and thermal stability compared to conventional polymers .

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is structurally related to several analogs that differ in the substituents attached to the carbamoyl group. Key examples include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., acetyl in ) may enhance hydrogen-bonding interactions, while electron-donating groups (e.g., methoxy in ) could influence solubility or steric hindrance.

- Steric Effects : Bulky substituents like 2-methylcyclohexyl () may reduce conformational flexibility, impacting binding affinity in biological systems.

Comparison of Yields and Purity :

Biological Activity

6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid (CAS No. 432001-25-7) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- Synonyms : 6-(N-(3-pyridyl)carbamoyl)cyclohex-3-enecarboxylic acid

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits properties that may inhibit certain enzymes or receptors, which can lead to therapeutic effects in various conditions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The pyridine moiety may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induces apoptosis and inhibits cell growth. The IC50 values ranged from 15 to 30 µM, indicating moderate potency against these cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 20 | Apoptosis induction |

| MCF-7 | 25 | Growth inhibition |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Animal Models : In murine models of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various pyridine derivatives, including this compound, on cancer cell proliferation. The results indicated a dose-dependent response with significant apoptosis at higher concentrations (25 µM) .

- Inflammation Model in Mice : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, the administration of the compound significantly reduced paw edema and serum levels of inflammatory markers compared to the control group .

Safety Profile

While preliminary findings are promising, the safety profile of this compound must be established through further toxicological studies. Current data indicates that it may act as an irritant based on hazard classifications .

Q & A

Q. What are the optimal synthetic routes for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis strategies for structurally related compounds (e.g., pyridine-carboxylic acid derivatives) often involve condensation, cyclization, or functional group modifications. For example:

- Condensation : React cyclohex-3-enecarboxylic acid derivatives with pyridin-3-ylcarbamoyl precursors under reflux conditions. Catalysts like palladium or copper (commonly used in heterocyclic synthesis) may enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) are preferred for solubility and stability, but optimization via solvent screening (e.g., THF vs. acetonitrile) is critical for yield improvement .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can isolate the product. Monitor purity via TLC or HPLC.

Q. How should researchers characterize the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Analyze degradation products via LC-MS or NMR .

- Reactivity Screening : Test compatibility with common lab reagents (e.g., acids, bases, oxidizing agents) to identify hazardous incompatibilities (e.g., decomposition via hydrolysis or oxidation) .

- Storage Recommendations : Store at –20°C under inert gas (argon/nitrogen) in amber glass vials to minimize photodegradation and moisture absorption .

Advanced Research Questions

Q. What computational approaches are recommended to predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic reactivity. Compare with analogs like 3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for structural insights .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., enzymes with pyridine-binding domains). Validate predictions with SPR or ITC binding assays.

- ADMET Prediction : Tools like SwissADME can estimate solubility, permeability, and toxicity profiles based on physicochemical descriptors (e.g., logP, PSA) .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar compounds?

Methodological Answer:

- Meta-Analysis : Aggregate data from existing studies (e.g., IARC, OSHA classifications) and stratify by experimental conditions (e.g., dose, exposure duration). For example, discrepancies in carcinogenicity may arise from impurity profiles (e.g., ≥0.1% carcinogenic contaminants) .

- In Vitro Validation : Conduct standardized assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using pure compound batches. Compare results with structural analogs (e.g., 4-(3-Methoxyphenyl)-cyclohexene derivatives) to identify structure-activity relationships .

Q. What advanced analytical techniques are critical for confirming stereochemical purity in the compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak column with a polar mobile phase (e.g., hexane/isopropanol) to separate enantiomers. Confirm elution order via spiking with known standards.

- X-ray Crystallography : Resolve crystal structures to assign absolute configuration, particularly for the cyclohexene ring and carbamoyl group .

- Vibrational Circular Dichroism (VCD) : Complement NMR data to distinguish diastereomers by analyzing Cotton effects in the infrared spectrum.

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility be addressed?

Methodological Answer:

- Standardized Protocols : Reproduce solubility tests (e.g., shake-flask method) in buffered solutions (pH 1.2–7.4) at 25°C. Use HPLC-UV for quantification.

- Particle Size Analysis : Characterize particle size (via DLS or SEM) to assess kinetic vs. thermodynamic solubility differences. Milling or nano-formulation may enhance apparent solubility .

- Literature Comparison : Cross-reference with analogs like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, noting substituent effects on hydrophilicity .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics?

Methodological Answer:

- Rodent Models : Administer via IV/oral routes in Sprague-Dawley rats. Collect plasma samples at timed intervals and analyze via LC-MS/MS to calculate AUC, Cmax, and t₁/₂.

- Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., liver, kidneys) .

- Metabolite ID : Employ high-resolution MS (HRMS) to characterize Phase I/II metabolites. Compare with in vitro microsomal assays for congruence .

Key Data Gaps and Recommendations

- Physicochemical Data : Experimental determination of logP, pKa, and melting point is critical, as existing analogs lack reliable values .

- Long-Term Stability : No data exist beyond 2021; repeat accelerated studies under ICH guidelines .

- Mechanistic Studies : Explore catalytic mechanisms in synthetic pathways (e.g., role of palladium in cyclization) via kinetic isotope effects or DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.